5-Benzyl-4,5,6,7-tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine
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Overview
Description
5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of isoxazoles, which are known for their diverse biological activities. The compound’s structure includes a benzyl group attached to a tetrahydroisoxazolo[4,3-c]pyridine ring system, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the aldol condensation of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones with benzyl aldehyde, followed by reduction and cyclization reactions . The reaction conditions often include the use of strong bases like lithium diisopropylamide (LDA) and reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets. It is known to modulate the activity of gamma-aminobutyric acid (GABA) receptors, particularly the delta subunit of extrasynaptic high-affinity GABAA receptors . This modulation can lead to various pharmacological effects, including sedative and anxiolytic properties.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: This compound has a similar ring structure but with a methyl group instead of a benzyl group.
Uniqueness
5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. Its ability to modulate GABA receptors sets it apart from other similar compounds, making it a valuable subject for further research.
Biological Activity
5-Benzyl-4,5,6,7-tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2O. It exhibits the following properties:
Property | Value |
---|---|
Molecular Weight | 216.28 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Purity | >98% (HPLC) |
Antitumor Activity
Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against various human tumor cell lines. For instance:
- Case Study : A study evaluated the antiproliferative activity of a related compound against several cancer cell lines. The results indicated that the compound had GI50 values in the nanomolar to micromolar range across different cell types, suggesting strong antitumor potential .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Agonism of certain receptors has been linked to reduced neurodegeneration and inflammation.
- Research Finding : In models of neurodegenerative diseases, compounds targeting PPARα (Peroxisome proliferator-activated receptor alpha) have shown promise. The activation of this receptor by similar structures has been associated with amelioration of neurodegeneration and vascular leakage .
Cardiovascular Implications
A critical aspect of evaluating new compounds is their safety profile regarding cardiovascular health. Inhibition of the hERG potassium channel is a common concern due to its association with cardiac toxicity.
- Study Results : Inhibition studies demonstrated that related compounds exhibited low potency for hERG channel inhibition, indicating a potentially safe profile for cardiovascular applications .
The biological activity of this compound can be attributed to its interaction with various biochemical pathways:
- PPAR Agonism : Activation of PPARα leads to regulation of genes involved in lipid metabolism and inflammation.
- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells through modulation of cyclin-dependent kinases.
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
Properties
CAS No. |
61082-53-9 |
---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
5-benzyl-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-3-amine |
InChI |
InChI=1S/C13H15N3O/c14-13-11-9-16(7-6-12(11)15-17-13)8-10-4-2-1-3-5-10/h1-5H,6-9,14H2 |
InChI Key |
ZZSRAMPMCQNTPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C(ON=C21)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
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